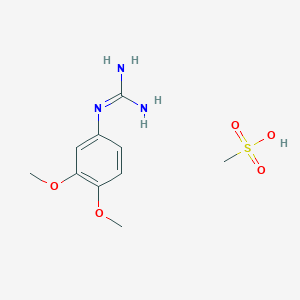

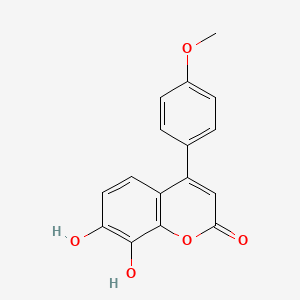

![molecular formula C25H23N5O3S B2360079 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-49-4](/img/structure/B2360079.png)

3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The sulfonyl group could potentially be reduced or eliminated, and the phenyl groups could undergo electrophilic aromatic substitution reactions. The triazoloquinazolin core could also participate in various reactions depending on the conditions .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- Preparation and Structural Analysis : The synthesis of triazoloquinazolinium derivatives, including those with similar structural motifs to "3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," has been extensively studied. One research outlined the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, demonstrating complex molecular rearrangements and providing insights into the crystal and molecular structure via X-ray crystallography Crabb et al., 1999.

Antimicrobial Activities

- Development of Antimicrobial Agents : A study on the synthesis of new 1,2,4-triazole derivatives, including compounds structurally similar to the one , highlighted their potential as antimicrobial agents. These compounds were found to possess good to moderate activities against a range of microorganisms, indicating their potential application in developing new antimicrobial therapies Bektaş et al., 2007.

Anticancer Activity

- Targeting Cancer with Triazoloquinoline Derivatives : Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity revealed that certain urea derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This study underscores the therapeutic potential of these compounds in cancer treatment, suggesting that derivatives of "3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" might also possess valuable anticancer properties Reddy et al., 2015.

Tubulin Polymerization Inhibition and Vascular Disruption

- Vascular Disrupting Agents : A series of triazoloquinazolinone-based compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt vascular structures in cancer models. The findings from this study indicate the potential application of these compounds in cancer therapy by targeting the tumor vasculature Driowya et al., 2016.

Herbicidal Activity

- Plant Ecosystem Health Indicator : Another interesting application involves the synthesis of triazolopyridine-sulfonamide compounds, demonstrating excellent herbicidal activity across various plant species. This research opens avenues for the use of these compounds in agriculture to manage weed growth efficiently, thereby maintaining plant ecosystem health Moran, 2003.

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S/c1-15-9-12-22(33-4)20(13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)34(31,32)18-11-10-16(2)17(3)14-18/h5-14H,1-4H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGYMNCBKNNHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

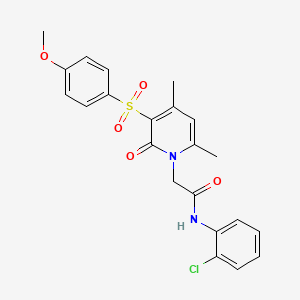

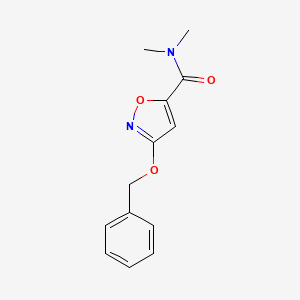

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)

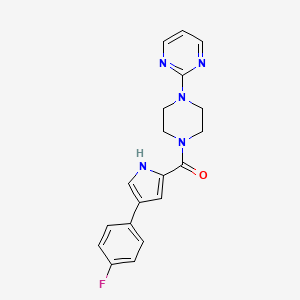

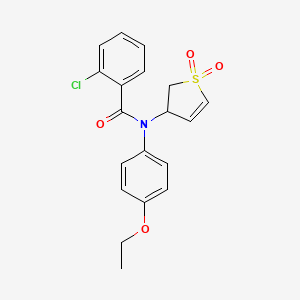

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)

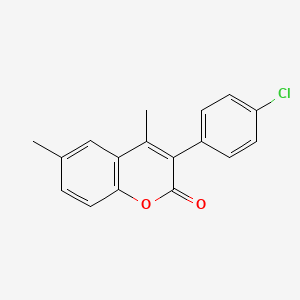

![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)

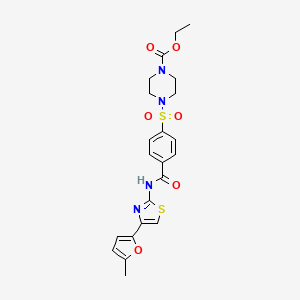

![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)